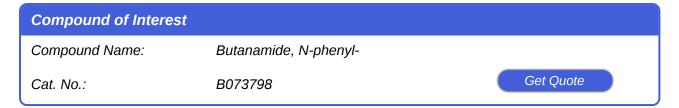


# Butanamide, N-phenyl-: A Versatile Precursor in Modern Organic Synthesis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Butanamide, N-phenyl-**, also known as N-phenylbutanamide or butyranilide, is a key chemical intermediate with significant applications in the synthesis of a diverse range of organic compounds. Its robust chemical nature and the reactivity of its amide functionality make it a valuable precursor, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Butanamide, N-phenyl-**, with a focus on its role in the synthesis of analgesic and anticonvulsant drugs. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its use in research and development.

### **Chemical Properties and Identification**

**Butanamide, N-phenyl-** is a solid organic compound with the molecular formula C<sub>10</sub>H<sub>13</sub>NO. A summary of its key chemical and physical properties is provided in the table below.



Property	Value	Reference
Molecular Formula	C10H13NO	[1]
Molecular Weight	163.22 g/mol	[1]
CAS Number	1129-50-6	[1]
IUPAC Name	N-phenylbutanamide	[1]
Synonyms	Butyranilide, N- Phenylbutyramide	[1]
Appearance	Solid	
Melting Point	96 °C	_

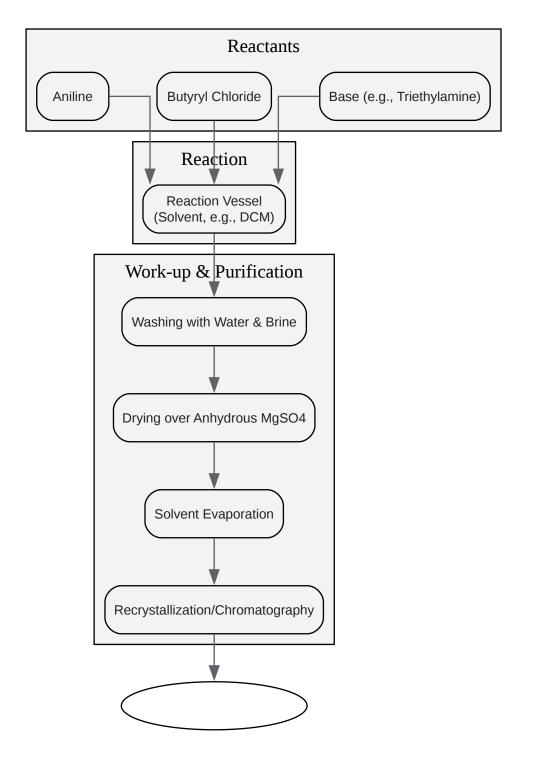
# Synthesis of Butanamide, N-phenyl-

The synthesis of **Butanamide**, **N-phenyl-** can be achieved through the acylation of aniline with butyryl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

## **General Synthesis Workflow**

The following diagram illustrates the general workflow for the synthesis of **Butanamide**, **N-phenyl-**.





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Caption: General workflow for the synthesis of **Butanamide**, **N-phenyl-**.

# Experimental Protocol: Synthesis of a Derivative (N-Methyl-N-phenylbutanamide)



While a specific protocol for the parent compound is not detailed in the search results, a representative procedure for a closely related derivative, N-Methyl-N-phenylbutanamide, is available. This can be adapted for the synthesis of **Butanamide**, **N-phenyl-** by using aniline instead of N-methylaniline.

Reaction: Butyryl chloride is reacted with N-methylaniline in the presence of triethylamine in a chloroform solvent at 20°C in a flow reactor.[2]

Yield: 99.9%[2]

## **Applications in Pharmaceutical Synthesis**

**Butanamide, N-phenyl-** and its derivatives are crucial precursors in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

#### **Synthesis of Analgesics**

N-phenylpropanamide, a close analog of **Butanamide, N-phenyl-**, is a key building block for potent synthetic analgesics. For example, it is a precursor to derivatives of fentanyl, a powerful opioid analgesic.[3] The synthesis involves the propionylation of a substituted piperidine derivative.

Example: The synthesis of N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide, a potent analgesic, involves the propionylation of the corresponding piperidine intermediate.[4]

Compound	Analgesic Potency (Morphine = 1)	Reference
cis-(+)-N-[3-Methyl-l-(2- phenylethyl)-4-piperidyll-N- phenylpropanamide	up to 6684	[4]

### **Synthesis of Anticonvulsants**

The N-phenylacetamide moiety, which can be derived from precursors like **Butanamide**, **N-phenyl-**, is a common feature in many anticonvulsant drugs. These compounds are designed to treat epilepsy and other seizure disorders.







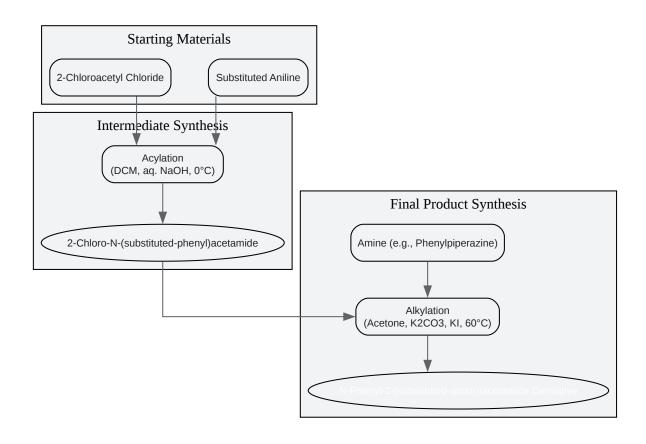
Synthetic Strategy: A common synthetic route involves the alkylation of amines with 2-chloro-N-phenylacetamide derivatives.[5]

Example: A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives with anticonvulsant activity were synthesized. The synthesis involved the reaction of various amines with 2-chloro-N-phenylacetamide reagents.[5]

Compound	Anticonvulsant Activity (MES test, 100 mg/kg)	Yield (%)	Reference
N-(3-chlorophenyl)-2- (4-methylpiperazin-1- yl)acetamide	Effective at 0.5 h	44-78	[5]
N-(3-chlorophenyl)-2- morpholino-acetamide	Effective at 0.5 h and 4 h	44-78	[5]

The following diagram illustrates a generalized synthetic pathway for these anticonvulsant agents.





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Caption: Generalized synthetic pathway for N-phenylacetamide-based anticonvulsants.

#### Conclusion

**Butanamide, N-phenyl-** and its related structures are indispensable precursors in organic synthesis, offering a versatile platform for the construction of complex molecules with significant biological activity. Their application in the development of potent analgesics and novel anticonvulsants highlights their importance in medicinal chemistry and drug discovery. The synthetic routes and experimental insights provided in this guide aim to support researchers in leveraging the full potential of this valuable chemical intermediate. Further exploration into the derivatization of **Butanamide, N-phenyl-** is likely to yield new classes of



compounds with diverse therapeutic applications. classes of compounds with diverse therapeutic applications.

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